molecular formula C16H20O3 B5037252 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one

Cat. No. B5037252
M. Wt: 260.33 g/mol
InChI Key: BNGMEFMSHMMEFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one, also known as Coumarin 151, is a synthetic compound that belongs to the coumarin family. Coumarins are a class of organic compounds that are widely used in the pharmaceutical, agricultural, and food industries due to their diverse biological activities. Coumarin 151 is a potent inhibitor of cytochrome P450 2A6, a key enzyme involved in the metabolism of several drugs, carcinogens, and toxins in the liver.

Scientific Research Applications

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has been extensively studied for its inhibitory effect on cytochrome P450 2A6. This enzyme is responsible for the metabolism of several drugs, including nicotine, coumarin, and aflatoxin B1. Inhibition of this enzyme can lead to decreased metabolism and increased bioavailability of these drugs, which can have therapeutic or toxicological implications. 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has also been investigated for its potential use as a lead compound for the development of new drugs that target cytochrome P450 2A6.

Mechanism of Action

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 inhibits cytochrome P450 2A6 by binding to the active site of the enzyme. This binding prevents the substrate from accessing the active site, thereby inhibiting the metabolism of the substrate. The inhibition is reversible, and the degree of inhibition is dependent on the concentration of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151.
Biochemical and Physiological Effects
The inhibition of cytochrome P450 2A6 by 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 can have several biochemical and physiological effects. For example, inhibition of the metabolism of nicotine can lead to increased levels of nicotine in the blood, which can have implications for smoking cessation therapy. Inhibition of the metabolism of coumarin can lead to increased levels of coumarin in the blood, which can have anticoagulant effects. Inhibition of the metabolism of aflatoxin B1 can lead to decreased activation of the carcinogen, thereby reducing the risk of liver cancer.

Advantages and Limitations for Lab Experiments

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 has several advantages for lab experiments. It is a potent and selective inhibitor of cytochrome P450 2A6, which makes it a valuable tool for studying the role of this enzyme in drug metabolism and toxicity. It is also relatively easy to synthesize and has a high purity. However, there are also some limitations to using 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 in lab experiments. For example, it has a low solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151. One direction is to investigate its potential as a lead compound for the development of new drugs that target cytochrome P450 2A6. Another direction is to study its effects on other enzymes and pathways involved in drug metabolism and toxicity. Additionally, it would be interesting to explore its potential as a therapeutic agent for smoking cessation or anticoagulation therapy. Finally, further studies are needed to determine the safety and toxicity of 7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 in vivo and in humans.

Synthesis Methods

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one 151 can be synthesized by the condensation of 4-methyl-7-nitrocoumarin and ethyl-6-bromohexanoate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with n-butyl lithium to form the final product. The yield of the synthesis process is approximately 30-40%.

properties

IUPAC Name

7-butoxy-6-ethyl-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-4-6-7-18-14-10-15-13(9-12(14)5-2)11(3)8-16(17)19-15/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNGMEFMSHMMEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC2=C(C=C1CC)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butoxy-6-ethyl-4-methyl-2H-chromen-2-one

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